molecular formula C10H19NO4 B2974094 Ethyl 3-([(tert-butoxy)carbonyl]amino)propanoate CAS No. 88574-53-2

Ethyl 3-([(tert-butoxy)carbonyl]amino)propanoate

Cat. No. B2974094
CAS RN: 88574-53-2
M. Wt: 217.265
InChI Key: PARMXQJJKOUVHS-UHFFFAOYSA-N
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Description

Ethyl 3-([(tert-butoxy)carbonyl]amino)propanoate is a chemical compound with the IUPAC name ethyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate . It is a pale-yellow to yellow-brown liquid .


Molecular Structure Analysis

The molecular structure of this compound contains a total of 42 bonds, including 19 non-H bonds, 3 multiple bonds, 9 rotatable bonds, 3 double bonds, 1 ester (aliphatic), 1 (thio-) carbamate (aliphatic), 1 amidine derivative, 1 primary amine (aliphatic), and 1 hydroxyl group .


Physical And Chemical Properties Analysis

This compound is a pale-yellow to yellow-brown liquid . Its molecular weight is 217.27 .

Mechanism of Action

Target of Action

It is known that this compound is a derivative of amino acids , which play crucial roles in various biological processes, including protein synthesis and regulation of metabolic pathways.

Mode of Action

Ethyl 3-([(tert-butoxy)carbonyl]amino)propanoate is a tert-butyloxycarbonyl (Boc)-protected amino acid derivative . The Boc group is a common protecting group used in organic synthesis, particularly in the synthesis of peptides. It protects the reactive amino group during peptide bond formation, preventing unwanted side reactions . After the peptide synthesis, the Boc group can be removed under acidic conditions to reveal the original amino group .

Biochemical Pathways

As an amino acid derivative, it may be involved in protein synthesis and other amino acid-related metabolic pathways .

Pharmacokinetics

Its pharmacokinetic properties may be influenced by its chemical structure, including its molecular weight and the presence of the boc group .

Result of Action

As a boc-protected amino acid derivative, it may be involved in the synthesis of peptides, which can have various biological effects depending on their sequence and structure .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of the Boc group . Furthermore, factors such as temperature and the presence of other chemicals can also influence its reactivity and stability .

Advantages and Limitations for Lab Experiments

TBA is a versatile compound that has a wide range of applications in the pharmaceutical and industrial sectors. It is relatively easy to synthesize and can be used in the synthesis of various organic compounds, including those containing nitrogen, sulfur, and phosphorus. However, TBA is toxic and should be handled with caution.

Future Directions

TBA has a wide range of applications in the pharmaceutical and industrial sectors, and its use is likely to continue to grow in the future. Potential future applications include its use as a reagent in the synthesis of peptides, peptidomimetics, and other organic compounds; as a catalyst in the synthesis of various organic compounds, including those containing nitrogen, sulfur, and phosphorus; and as a reagent in the synthesis of polymers, in the production of pharmaceuticals, and in the synthesis of other organic compounds. Additionally, TBA may be used in the development of new drugs and other pharmaceuticals, as well as in the development of new polymers and other materials.

Scientific Research Applications

TBA has a variety of applications in scientific research. It is used as a reagent in the synthesis of peptides, peptidomimetics, and other organic compounds. It is also used in the synthesis of polymers, in the production of pharmaceuticals, and in the synthesis of other organic compounds. In addition, TBA is used as a catalyst in the synthesis of various organic compounds, including those containing nitrogen, sulfur, and phosphorus.

Safety and Hazards

The compound is associated with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

ethyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4/c1-5-14-8(12)6-7-11-9(13)15-10(2,3)4/h5-7H2,1-4H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PARMXQJJKOUVHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCNC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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